molecular formula C16H19N5OS B4610642 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

Cat. No.: B4610642
M. Wt: 329.4 g/mol
InChI Key: HSUOPXFDMDVUTM-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone is a synthetic organic compound designed for research and development. This molecule is composed of two key pharmacophoric units: a 1,2,4-trimethylquinoline moiety and a 1-methyl-1H-tetrazole ring, linked by a thioether-ketone functionalized chain. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse chemotherapeutic potential, including antimicrobial, antiviral, and anti-inflammatory activities . The tetrazole ring is a critically important bioisostere for a carboxylic acid or amide group, which can enhance metabolic stability, improve absorption, and modify the electronic properties of a molecule without a significant change in steric profile . This makes tetrazole-containing compounds highly valuable in drug design, with more than 20 FDA-approved drugs featuring this substituent . The specific combination of these features in this compound makes it a compelling candidate for investigation in various research areas. Potential applications include serving as a key intermediate in the synthesis of more complex bioactive molecules, such as potential angiotensin II receptor antagonists inspired by the structure of drugs like losartan, where the tetrazole plays a crucial role in binding . Researchers can also utilize this compound to explore structure-activity relationships (SAR) in medicinal chemistry campaigns, particularly in optimizing the properties of quinoline-based lead compounds. Furthermore, its defined structure and heterocyclic composition make it suitable for material science studies and as a building block in multicomponent reactions for constructing diverse chemical libraries . This product is intended for research purposes by qualified laboratory personnel. It is not intended for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-11-9-16(2,3)21(13-8-6-5-7-12(11)13)14(22)10-23-15-17-18-19-20(15)4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUOPXFDMDVUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NN=NN3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with a nitrile.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole with a suitable thiol compound under mild conditions.

    Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately through a series of reactions starting from aniline derivatives.

    Coupling Reaction: The final step involves coupling the tetrazole-sulfanyl intermediate with the quinoline derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.

    Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Features :

  • Tetrazole Ring : The 1-methyltetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability.
  • Sulfanyl Linkage : The thioether bridge (-S-) provides chemical flexibility and influences electronic properties.

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Properties
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolinyl)ethanone C₁₇H₂₁N₅OS 343.4 Reference compound High lipophilicity due to trimethylquinoline
2-[(1-(4-Ethoxyphenyl)tetrazol-5-yl)sulfanyl]-1-(4-ethylphenyl)ethanone C₁₉H₂₀N₄O₂S 368.5 Ethylphenyl instead of quinoline Lower steric bulk, altered solubility
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyltetrazol-5-yl)thio)ethanone C₁₄H₁₇BrN₆O₂S 413.29 Bromopyridine and piperidine groups Halogen bonding potential; higher molecular weight

Key Observations :

  • Bromine substitution () introduces halogen bonding but increases molecular weight, which may affect pharmacokinetics.

Analogues with Heterocyclic Variations

Compound Name Molecular Formula Key Heterocycle Functional Groups Biological Activity
1-(3,4-Dihydroquinolin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone C₂₁H₂₀N₄OS₂ Thiadiazole Thiadiazole with toluyl group Anti-inflammatory, antimicrobial
1-(4-Chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-triazol-3-yl]sulfanyl}ethanone C₁₅H₁₃ClN₆OS Triazole Pyrazine and chlorophenyl groups Potential kinase inhibition
1-(Morpholin-4-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone C₈H₁₂N₄O₂S Triazole Morpholine substituent Enhanced solubility due to morpholine

Key Observations :

  • Thiadiazole derivatives () exhibit sulfur-rich electronic profiles, differing from tetrazole’s nitrogen-rich structure.
  • Triazole analogues () show varied bioactivity depending on substituents (e.g., pyrazine vs. morpholine).

Impact of Quinoline Substitution Patterns

Compound Name Quinoline Substitution Molecular Weight (g/mol) Key Differences
2-[(1-Methyltetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolinyl)ethanone 2,2,4-Trimethyl 343.4 Reference compound
2-[(1-Methyltetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolinyl)ethanone 2,2,4,6-Tetramethyl 357.4 Additional methyl group at position 6
2-[(1-Methyltetrazol-5-yl)sulfanyl]-1-(2,2,4,8-tetramethylquinolinyl)ethanone 2,2,4,8-Tetramethyl 343.4 Methyl group at position 8 instead of 6

Key Observations :

Physicochemical Comparison

Property Target Compound Ethylphenyl Analogue Bromopyridine Analogue
Molecular Weight 343.4 368.5 413.29
logP (Predicted) ~3.5 ~3.2 ~3.8
Solubility Low (lipophilic) Moderate Low

Biological Activity

The compound 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone is a member of the tetrazole family, known for its diverse biological activities. Tetrazoles are five-membered heterocycles that have garnered attention in medicinal chemistry due to their ability to interact with various biological targets. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H18N4S
  • IUPAC Name : this compound

This structure features a tetrazole ring, which is known for its electron-donating properties and ability to form stable complexes with metal ions and other biological molecules.

Biological Activity Overview

The biological activities of tetrazole derivatives are well-documented, including:

  • Antimicrobial Activity : Tetrazoles exhibit significant antibacterial and antifungal properties. Studies indicate that compounds containing tetrazole rings can inhibit the growth of various pathogens by interfering with their metabolic processes.
  • Anticancer Properties : Research has shown that tetrazole derivatives can induce apoptosis in cancer cells. For instance, similar compounds have been reported to possess cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
  • Neuroprotective Effects : Some tetrazole derivatives demonstrate protective effects against neurotoxicity induced by chemotherapeutic agents like cisplatin. This suggests potential applications in mitigating side effects associated with cancer treatments.

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Inhibition : Tetrazoles can act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, leading to altered gene expression and cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related tetrazole compounds:

  • Antitumor Activity : A study on a related tetrazole derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells. This highlights the potential of tetrazoles in cancer therapy .
  • Nephroprotective Effects : Another research indicated that a tetrazole derivative could protect against cisplatin-induced nephrotoxicity without compromising its antitumor efficacy . This dual action is particularly valuable in clinical settings.
  • Antimicrobial Properties : Compounds similar to the target molecule have shown promising results against various bacterial strains, indicating their potential as new antimicrobial agents .

Data Table: Biological Activities of Related Tetrazole Compounds

Compound NameBiological ActivityIC50 (μM)Reference
HX-1920NephroprotectiveN/A
Compound AAntitumor6.2
Compound BAntimicrobialVaries

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
  • Step 1 : Condensation of a quinoline precursor (e.g., 2,2,4-trimethylquinoline) with a thiol-containing tetrazole derivative.
  • Step 2 : Use of hydrazine hydrate or similar nucleophiles under reflux in absolute ethanol for 4–6 hours .
  • Monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (7:3) to track reaction progress .
  • Purification : Recrystallization from ethanol or column chromatography for high-purity isolation .

Q. Example Reaction Conditions :

StepReagents/ConditionsSolventTimeYield
1Quinoline derivative + tetrazole-thiolEthanol4 h~60%
2Hydrazine hydrate, refluxEthanol6 h~75%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing steric effects. Example: A similar quinoline derivative showed C–C bond lengths of 1.48–1.52 Å via SHELX refinement .
  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methyl groups on quinoline).
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., expected [M+H]+^+ at m/z 385.2) .

Q. What are the key challenges in achieving high-purity isolation, and what purification techniques are recommended?

  • Methodological Answer : Challenges include byproduct formation from tetrazole-thiol oxidation. Solutions:
  • Purification : Use silica-gel column chromatography with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol-water mixtures for optimal crystal growth .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?

  • Methodological Answer :
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions .
  • Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of bulky groups.
  • Temperature control : Lower reaction temperatures (e.g., 50°C) to reduce side reactions .

Q. What strategies resolve contradictions between computational predictions and experimental NMR data?

  • Methodological Answer :
  • Re-examine computational parameters : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets for accurate shift predictions.
  • Validate with crystallography : Compare predicted conformers with X-ray-derived torsion angles .
  • Experimental replication : Re-run NMR under standardized conditions (e.g., 400 MHz, CDCl3_3) .

Q. How can X-ray crystallography investigate steric effects from the 2,2,4-trimethylquinoline moiety?

  • Methodological Answer :
  • Refinement : Use SHELXL to model anisotropic displacement parameters for methyl groups .
  • Visualization : ORTEP-3 to map steric hindrance (e.g., C–H···S interactions) .
  • Data analysis : Compare bond angles (e.g., C–N–S) with similar structures to quantify strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

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